4-(4-Acetylphenyl)-3-methoxybenzoic acid

Description

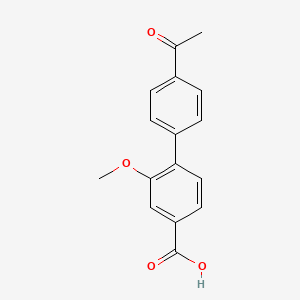

4-(4-Acetylphenyl)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 4-acetylphenyl substituent at the 4-position of the aromatic ring. This structure combines electron-donating (methoxy) and electron-withdrawing (acetyl) groups, influencing its physicochemical properties and reactivity.

The compound is of interest in pharmaceutical and materials science due to its structural versatility. Derivatives of 3-methoxybenzoic acid are frequently explored for their bioactivity, including anticancer , enzyme inhibitory , and receptor-binding properties .

Properties

IUPAC Name |

4-(4-acetylphenyl)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(17)11-3-5-12(6-4-11)14-8-7-13(16(18)19)9-15(14)20-2/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMBTWRDWNQAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689778 | |

| Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-98-6 | |

| Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-acetylphenyl is coupled with a halogenated 3-methoxybenzoic acid in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylphenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 4-(4-Carboxyphenyl)-3-methoxybenzoic acid.

Reduction: 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid.

Substitution: 4-(4-Acetylphenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

4-(4-Acetylphenyl)-3-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a lead compound in the design of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are investigated for their efficacy in treating various diseases.

Industry: It is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 4-(4-Acetylphenyl)-3-methoxybenzoic acid, highlighting substituent variations and their impacts:

Physicochemical and Metabolic Properties

- Solubility: Glucosylation (e.g., 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid) drastically improves water solubility (>50 mg/mL) compared to acetylphenyl derivatives (<5 mg/mL) .

- Metabolic Pathways : Shared precursors (e.g., tyrosine and p-coumaric acid) link this compound to compounds like rosmarinic acid and lithospermic acid B, suggesting overlapping biosynthetic routes .

- Stability : Fluorinated derivatives exhibit enhanced metabolic stability due to resistance to oxidative degradation .

Key Research Findings

Structure-Activity Relationships : The 4-acetylphenyl group enhances cytotoxicity but reduces solubility, whereas glucosylation reverses this trend .

Synthetic Efficiency : Multicomponent reactions reduce synthesis steps for acetylphenyl derivatives, achieving yields >90% .

Biological Correlations: Positive metabolic correlations exist between this compound and oleanolic acid, suggesting co-regulation in biosynthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.